Cas no 14299-51-5 (2,4,5-Trichloromandelic Acid)

2,4,5-Trichloromandelic Acid structure
2,4,5-Trichloromandelic Acid structure
Product Name:2,4,5-Trichloromandelic Acid
CAS No:14299-51-5
MF:C8H5Cl3O3
MW:255.482499837875
CID:202204
PubChem ID:151911
Update Time:2025-04-24

2,4,5-Trichloromandelic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,2,4,5-trichloro-a-hydroxy-
    • 2,4,5-trichloromandelic acid
    • 2-hydroxy-2-(2,4,5-trichlorophenyl)acetic acid
    • 2,4,5-Tcma
    • 2,4,5-Trichlormandelsaeure
    • Q27894527
    • 14299-51-5
    • SCHEMBL7283725
    • Hydroxy(2,4,5-trichlorophenyl)acetic acid
    • UNII-3OS49679N5
    • 2,4,5-Trichloro-mandelic acid
    • 3OS49679N5
    • Benzeneacetic acid, 2,4,5-trichloro-.alpha.-hydroxy-
    • Benzeneacetic acid, 2,4,5-trichloro-alpha-hydroxy-
    • 2,4,5-TRICHLORO-.ALPHA.-HYDROXYBENZENEACETIC ACID
    • DTXSID80931707
    • 2,4,5-Trichloromandelic Acid
    • Inchi: 1S/C8H5Cl3O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
    • InChI Key: MSFLMFCJMMEJHO-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=CC=1C(C(=O)O)O)Cl)Cl

Computed Properties

  • Exact Mass: 253.93000
  • Monoisotopic Mass: 253.930427
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.692
  • Boiling Point: 406.1°Cat760mmHg
  • Flash Point: 199.4°C
  • Refractive Index: 1.628
  • PSA: 57.53000
  • LogP: 2.76480

2,4,5-Trichloromandelic Acid Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

2,4,5-Trichloromandelic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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$ 253.00 2023-09-05
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Additional information on 2,4,5-Trichloromandelic Acid

Compound Overview: Benzeneacetic Acid, 2,4,5-Trichloro-a-Hydroxy (CAS No. 14299-51-5)

Benzeneacetic acid, 2,4,5-trichloro-a-hydroxy (commonly referred to as trichlorobenzeneacetic acid) is a chemical compound with the CAS registry number 14299-51-5. This compound belongs to the class of aromatic acids and is characterized by its unique structure, which includes a benzene ring substituted with hydroxyl and trichloro groups. The compound has garnered attention in recent years due to its potential applications in various industries and its intriguing chemical properties.

The molecular formula of benzeneacetic acid, 2,4,5-trichloro-a-hydroxy is C8H6Cl3O3, and its molecular weight is approximately 268.5 g/mol. The compound exists as a white crystalline solid under standard conditions and is sparingly soluble in water but more soluble in organic solvents such as dichloromethane and ethyl acetate. Its physical properties make it suitable for use in various chemical reactions and formulations.

In recent studies, researchers have explored the potential of trichlorobenzeneacetic acid as a precursor in the synthesis of bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted its role in the development of novel anti-inflammatory agents. The compound's ability to undergo nucleophilic substitution reactions has been leveraged to create derivatives with enhanced pharmacological activity.

The synthesis of benzeneacetic acid, 2,4,5-trichloro-a-hydroxy typically involves multi-step processes that include chlorination and hydroxylation reactions. One common method involves the chlorination of benzeneacetic acid followed by hydroxylation at specific positions to achieve the desired substitution pattern. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making large-scale production more feasible.

In terms of applications, trichlorobenzeneacetic acid has found utility in the agricultural sector as a component in plant growth regulators. Studies have shown that it can influence plant hormone pathways, potentially leading to improved crop yields under controlled conditions. Additionally, it has been explored for use in the pharmaceutical industry as an intermediate in drug synthesis.

The environmental impact of benzeneacetic acid, 2,4,5-trichloro-a-hydroxy has also been a topic of recent research. Studies conducted by environmental scientists suggest that while the compound is not inherently toxic at low concentrations, its persistence in certain ecosystems could pose long-term risks. Efforts are underway to develop biodegradation pathways and recycling methods to mitigate these concerns.

In conclusion, Benzeneacetic acid, 2,4,5-trichloro-a-hydroxy (CAS No. 14299-51-5) is a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical properties and reactivity make it an attractive candidate for further research and development. As scientific understanding of this compound continues to grow, it is likely to play an increasingly important role in both academic and industrial settings.

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